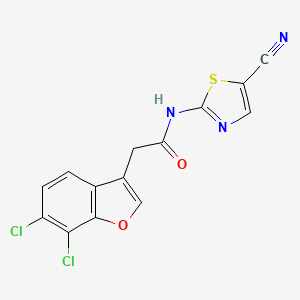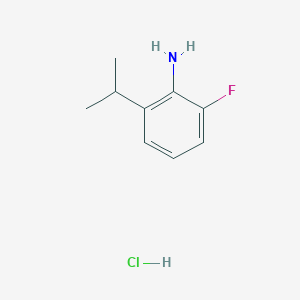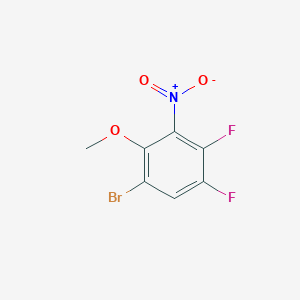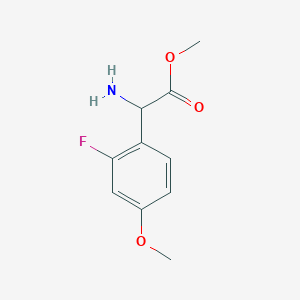
2-(Aminomethyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with an amino group attached to the second carbon and a carboxylic acid group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, which is widely used for synthesizing cyclobutane-containing compounds . This method typically involves the reaction of an unsaturated γ-lactam with ethylene, followed by photochemical cycloaddition to form the cyclobutane ring .
Industrial Production Methods: Industrial production of this compound may involve scalable preparation approaches that offer a direct and facile way to access this compound from commercially available starting materials . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Aminomethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The carboxyl group in the compound participates in typical reactions such as acid-base neutralization, esterification, and amide formation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidative coupling reactions with vanadium (II)/zinc (II) bimetallic complexes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, exposure to vanadium (II)/zinc (II) complexes can lead to the formation of pinacol-type reductive coupling products .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a precursor for bioactive compounds . Additionally, the compound has applications in material science and analytical chemistry .
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound can participate in various biochemical reactions, including amidation and peptide synthesis . Its effects are mediated through interactions with specific enzymes and receptors, leading to the modulation of biological processes.
Comparación Con Compuestos Similares
2-(Aminomethyl)cyclobutane-1-carboxylic acid can be compared with other cyclobutane derivatives, such as 1-(aminomethyl)cyclobutane-1-carboxylic acid and 1-amino-1-cyclobutanecarboxylic acid . These compounds share similar structural features but differ in the position of the amino and carboxyl groups. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure, diverse chemical reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
26850-29-3 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
2-(aminomethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-3,7H2,(H,8,9) |
Clave InChI |
PXJMGVYQAJBQJF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)aceticacid](/img/structure/B15308896.png)
![3-((Benzyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15308897.png)
![rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15308903.png)
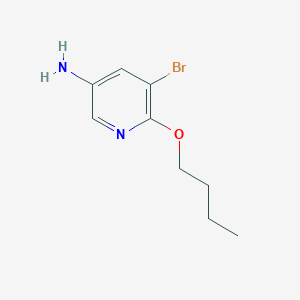
![Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride](/img/structure/B15308916.png)

